4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine
Description
This compound features a pyrimidine core substituted at the 2-position with a morpholine group and at the 4-position with a piperazine ring linked to a 5-fluoropyrimidine moiety. The 6-methyl group on the central pyrimidine enhances steric and electronic properties, while the fluorine atom on the distal pyrimidine likely improves metabolic stability and target binding. Such structural attributes are common in medicinal chemistry for optimizing pharmacokinetics and pharmacodynamics, particularly in antimalarial and kinase-targeting agents .
Properties
IUPAC Name |
4-[4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN7O/c1-13-10-15(22-17(21-13)25-6-8-26-9-7-25)23-2-4-24(5-3-23)16-14(18)11-19-12-20-16/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHYEPXAWBAFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a class of trisubstituted pyrimidines with morpholine and piperazine/piperidine substituents. Key structural analogs include:
Key Observations :
- Fluorine Positioning : The target compound’s 5-fluoropyrimidine group distinguishes it from analogs with fluorinated piperidines (e.g., compound 75 in ) or fluoropyridines (e.g., compound 80 in ). Fluorine placement impacts electronic effects and target interactions.
- Core Heterocycle : Replacement of pyrimidine with triazine (e.g., compound 48 in ) alters ring electronics and hydrogen-bonding capacity.
- Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) offers more hydrogen-bonding sites than piperidine, influencing solubility and receptor affinity.
Key Observations :
- Common Methodology : Palladium-mediated cross-couplings (e.g., Suzuki reactions) are prevalent for introducing aryl/heteroaryl groups (e.g., pyridinyl, fluoropyrimidinyl) .
- Solvent Systems : Polar aprotic solvents (DMF, acetonitrile) with aqueous bases (K₃PO₄) are standard for achieving high yields.
Functional Comparison
Biological activity data, where available, highlight substituent-dependent effects:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
